molecular formula C5H9NO4S B602091 Carbocysteine CAS No. 1391068-19-1

Carbocysteine

Cat. No. B602091
M. Wt: 182.16
InChI Key:
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Description

Carbocysteine, also known as S-Carboxymethyl-L-cysteine, is a mucolytic drug . It is used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis by reducing the viscosity of sputum, allowing the patient to bring up sputum more easily .


Synthesis Analysis

Carbocysteine is produced by alkylation of cysteine with chloroacetic acid . For the impurity profiling of Carbocysteine, a high-performance liquid chromatographic (HPLC) method using corona charged aerosol detection (CAD) was developed .


Molecular Structure Analysis

Carbocysteine is a biologically active dibasic amino acid. The Carbocysteine molecule is characterized by the presence of a bound sulfhydrilic group .

Scientific Research Applications

  • Treatment of Respiratory Disorders : Carbocysteine is primarily used as adjunctive therapy for respiratory tract disorders characterized by excessive, viscous mucus, such as chronic obstructive airways disease (COPD). It is effective in reducing the incidence of exacerbations and improving patient quality of life in COPD cases. Its antioxidant and anti-inflammatory properties, beyond its mucolytic activity, contribute significantly to its therapeutic efficacy (Macciò et al., 2009).

  • Effect on Airway Bacterial Load : Carbocysteine has shown potential in reducing airway load of Haemophilus influenzae in rats chronically exposed to cigarette smoke. This suggests a role in managing bacterial colonization in respiratory diseases (Li Sun et al., 2010).

  • Application in Obstructive Sleep Apnea Syndrome : A study demonstrated that carbocysteine can slightly improve sleep disorders by attenuating oxidative stress in patients with moderate to severe obstructive sleep apnea syndrome (OSAS). This suggests its potential use in treating OSAS patients with poor compliance with continuous positive airway pressure (CPAP) treatment (Kang Wu et al., 2016).

  • Use in Children with Respiratory Diseases : In pediatric cases, caution is advised as carbocysteine can potentially worsen cough or even induce bronchospasm, particularly in children with asthma or similar respiratory diseases (Ioana Pantis et al., 2013).

  • Effects on Allergic Airway Diseases : Carbocysteine has been found to decrease cough hypersensitivity and repair epithelial damage caused by allergic reactions, suggesting its usefulness in allergic airway diseases accompanied by chronic coughing, especially eosinophilic bronchitis without asthma (N. Katayama et al., 2001).

  • Role in Cardiovascular and Neurodegenerative Disorders : Due to its antioxidant properties, carbocysteine may reverse oxidative stress associated with several chronic inflammatory diseases, such as cardiovascular diseases and neurodegenerative disorders. However, controlled, randomized studies in humans are warranted to confirm these benefits (Macciò et al., 2009).

properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-95-2
Record name L-Cysteine, S-(carboxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110060
Record name S-(Carboxymethyl)-L-cysteine
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6g/L
Record name Carbocisteine
Source DrugBank
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Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.
Record name Carbocisteine
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Product Name

Carbocysteine

CAS RN

638-23-3
Record name Carbocysteine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbocysteine [USAN:INN:BAN]
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Record name Carbocisteine
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Record name S-(Carboxymethyl)-L-cysteine
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Record name Carbocisteine
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Record name CARBOCYSTEINE
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Melting Point

185-187
Record name Carbocisteine
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